molecular formula C20H15NO3 B5832131 2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid

2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid

Cat. No.: B5832131
M. Wt: 317.3 g/mol
InChI Key: WXLRBDMDGLLZRS-UHFFFAOYSA-N
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Description

2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid is an organic compound with the molecular formula C20H15NO3. It is known for its structural complexity and potential applications in various scientific fields. This compound features a biphenyl group attached to a benzoic acid moiety through an amide linkage, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid typically involves the reaction of biphenyl-4-carbonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4,4’-dicarboxylic acid: Similar in structure but lacks the amide linkage.

    Benzoic acid, 2-[[(4’-amino[1,1’-biphenyl]-4-yl)amino]carbonyl]-: Contains an amino group instead of a carbonyl group.

    4-[(Biphenyl-2-ylcarbonyl)amino]benzoic acid: Similar structure but with the biphenyl group attached at a different position.

Uniqueness

2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the biphenyl and benzoic acid moieties, along with the amide linkage, allows for versatile interactions and applications in various fields.

Properties

IUPAC Name

2-[(4-phenylbenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-19(21-18-9-5-4-8-17(18)20(23)24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLRBDMDGLLZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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